

Technical Monograph: 5-Chloro-4-hydrazinylpyrimidine

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Compound of Interest

Compound Name: 5-Chloro-4-hydrazinylpyrimidine

CAS No.: 122082-97-7

Cat. No.: B043786

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Executive Summary

5-Chloro-4-hydrazinylpyrimidine (CAS: 122082-97-7) is a high-value pyrimidine scaffold characterized by the "ortho-effect" between its electron-withdrawing chlorine at position 5 and the nucleophilic hydrazine moiety at position 4.^[1] This structural adjacency renders it a privileged intermediate for the synthesis of fused bicyclic heterocycles, particularly [1,2,4]triazolo[4,3-c]pyrimidines and their thermodynamically stable [1,5-c] isomers. These bicyclic systems are critical pharmacophores in the development of kinase inhibitors (e.g., CDK2, EGFR) and antimicrobial agents. This guide details its physicochemical properties, synthesis, and cyclization pathways, providing researchers with actionable protocols for drug discovery applications.

Physicochemical Profile

Property	Data	Note
IUPAC Name	5-Chloro-4-hydrazinylpyrimidine	Also known as (5-chloropyrimidin-4-yl)hydrazine
CAS Number	122082-97-7	Distinct from the 2-chloro isomer (52476-87-6)
Molecular Formula	C ₄ H ₅ ClN ₄	
Molecular Weight	144.56 g/mol	
Physical State	Solid	Typically off-white to pale yellow crystalline powder
Solubility	DMSO, DMF, MeOH (hot)	Limited solubility in water and non-polar solvents
pKa	~3.5 (Hydrazine N)	Estimated; Pyrimidine ring N decreases basicity
Storage	2–8°C, Inert Atmosphere	Hygroscopic; oxidation-sensitive over time

Synthesis & Purity Analysis

The synthesis of **5-chloro-4-hydrazinylpyrimidine** relies on a nucleophilic aromatic substitution (

) of 4,5-dichloropyrimidine. The reaction exploits the differential reactivity of the pyrimidine ring positions: the 4-position is significantly more electrophilic than the 5-position due to the para-like resonance effect of the ring nitrogens.

Synthetic Route

Precursor: 4,5-Dichloropyrimidine Reagent: Hydrazine hydrate (excess) Solvent: Ethanol or Methanol Mechanism:

displacement of the 4-chloro substituent.

Critical Purity Parameters

- **Regioisomer Contamination:** The 5-position is relatively inert to under mild conditions, minimizing the formation of 4-chloro-5-hydrazinylpyrimidine. However, if starting from 2,4,5-trichloropyrimidine, regioselectivity between C2 and C4 becomes critical.
- **Bis-substitution:** Use of excess hydrazine (2.0–3.0 equivalents) prevents the formation of 4,4'-bis(pyrimidine) byproducts where the product reacts with another equivalent of starting material.

Reactivity: The "Ortho-Effect" & Cyclization Pathways

The core utility of **5-chloro-4-hydrazinylpyrimidine** lies in its ability to undergo cyclization to form fused ring systems. The 5-chloro group plays a dual role: it provides steric influence during initial condensation and serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) after the bicyclic ring is formed.

Pathway A: Triazolopyrimidine Formation

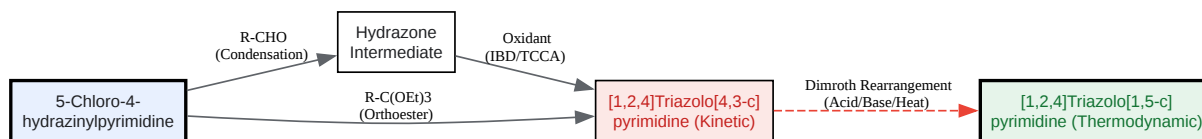
Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields [1,2,4]triazolo[4,3-c]pyrimidine. A critical phenomenon in this series is the Dimroth Rearrangement, where the kinetically formed [4,3-c] isomer rearranges to the thermodynamically more stable [1,2,4]triazolo[1,5-c]pyrimidine under acidic, basic, or thermal conditions.

Pathway B: Oxidative Cyclization

Condensation with aldehydes yields hydrazones, which can be oxidatively cyclized using reagents like Iodobenzene Diacetate (IBD) or Trichloroisocyanuric Acid (TCCA). This route allows for the introduction of aryl/alkyl substituents at the triazole 3-position.

Pathway Visualization

The following diagram illustrates the divergent synthesis of triazolopyrimidines and the rearrangement equilibrium.



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Figure 1: Divergent cyclization pathways and the Dimroth rearrangement equilibrium.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-4-hydrazinylpyrimidine

Objective: Preparation of the core scaffold from 4,5-dichloropyrimidine.

- Setup: Charge a round-bottom flask with 4,5-dichloropyrimidine (1.0 eq) and Ethanol (10 mL/g).
- Addition: Cool the solution to 0–5°C. Dropwise add Hydrazine Hydrate (2.5 eq) over 15 minutes. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
- Workup:
 - The product typically precipitates as a solid.
 - Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.
 - Purification: Recrystallize from Ethanol/Water if necessary.
- Validation:

- ¹H NMR (DMSO-d₆): Look for pyrimidine protons (s, 1H at ~8.5 ppm) and hydrazine broad singlets (NH at ~9.0 ppm, NH₂ at ~4.5 ppm).

Protocol 2: Cyclization to 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Objective: Formation of the bicyclic core using triethyl orthoformate.

- Setup: Suspend **5-Chloro-4-hydrazinylpyrimidine** (1.0 eq) in Triethyl Orthoformate (TEOF) (5–10 eq). TEOF acts as both reagent and solvent.
- Reaction: Heat the mixture to reflux (approx. 146°C) for 3–6 hours.
- Monitoring: Monitor the disappearance of the hydrazine starting material.
- Workup:
 - Cool to RT. The product may precipitate.^[2]
 - If no precipitate, concentrate under reduced pressure.
 - Triturate the residue with hexanes or diethyl ether to induce crystallization.
- Note on Rearrangement: If the [1,5-c] isomer is desired, prolong heating or add a catalytic amount of acetic acid.

Applications in Medicinal Chemistry

Kinase Inhibition

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is an isostere of the purine core found in ATP. The 8-chloro substituent (originating from the 5-chloro precursor) is strategically positioned to interact with the "gatekeeper" residue in kinase binding pockets or to serve as a vector for solubilizing groups via Suzuki coupling.

Antimicrobial Agents

Hydrazones derived from **5-chloro-4-hydrazinylpyrimidine** have demonstrated antifungal and antibacterial activity. The electron-withdrawing chlorine enhances the lipophilicity and metabolic

stability of the pyrimidine ring, improving bioavailability.

Agrochemicals

The scaffold is used in the synthesis of triazolopyrimidine sulfonamide herbicides, where the bicyclic system mimics the transition state of acetolactate synthase (ALS) enzymes.

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